molecular formula C7H6N4 B099889 5-Phenyl-1H-tetrazole CAS No. 18039-42-4

5-Phenyl-1H-tetrazole

Cat. No. B099889
CAS RN: 18039-42-4
M. Wt: 146.15 g/mol
InChI Key: MARUHZGHZWCEQU-UHFFFAOYSA-N
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Patent
US03959301

Procedure details

A stirred mixture of 74.4 g (0.50 mole) of 5-phenyl-2H-tetrazole and 74.0 g (0.65 mole) of thiophosgene in 550 ml of dimethoxyethane was allowed to reflux overnight. The reaction mixture was cooled and filtered. The filtrate was taken to dryness at reduced pressure and the resulting residue leached with two 220-ml portions of hexane. Upon cooling and concentration of the combined hexane portions 40.5 g of the desired product was obtained: mp 82°-84° (lit. 86°-88°).
Quantity
74.4 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2N=N[NH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12](Cl)([Cl:14])=[S:13]>C(COC)OC>[Cl:14][C:12]1[S:13][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:11][N:10]=1

Inputs

Step One
Name
Quantity
74.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=NNN1
Name
Quantity
74 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
550 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=NN1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.